BenchChemオンラインストアへようこそ!

(4S)-4-Benzyl-L-proline hcl

Cancer Metabolism Glutamine Transport Small Molecule Inhibitors

Source (4S)-4-Benzyl-L-proline HCl (CAS 83623-77-2) for your medicinal chemistry programs. This chiral, non-proteinogenic amino acid derivative offers a defined (S)-configuration at the 4-position, enabling precise control over cis-trans prolyl amide bond isomerism for conformationally restricted peptides. It is a validated core scaffold for potent ASCT2 glutamine transporter inhibitors (Ki as low as 3 µM) and α2δ ligands with improved pharmacokinetic profiles for neuropathic pain. The 4-benzyl substituent provides unique hydrophobic and π-π interaction capabilities not replicated by generic proline derivatives. Ensure your synthesis starts with this strategic building block.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71
CAS No. 83623-77-2
Cat. No. B3156780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Benzyl-L-proline hcl
CAS83623-77-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.71
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1
InChIKeyGPWGPOYNAWMDDN-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Benzyl-L-proline HCl (CAS 83623-77-2): Chiral Building Block for Conformationally Constrained Peptides and Small-Molecule Inhibitors


(4S)-4-Benzyl-L-proline hydrochloride (CAS 83623-77-2) is a chiral, non-proteinogenic amino acid derivative consisting of an L-proline core with a benzyl substituent at the 4-position in the (S)-configuration, stabilized as a hydrochloride salt. This compound serves as a versatile building block in medicinal chemistry, enabling the introduction of steric bulk and defined stereochemistry into peptide backbones and small-molecule scaffolds. Its structural features are exploited to modulate cis-trans amide bond isomerism in peptides [1], to improve the pharmacokinetic profiles of α2δ ligands targeting neuropathic pain [2], and to generate potent inhibitors of the cancer-associated glutamine transporter ASCT2 [3].

Why Generic Substitution of (4S)-4-Benzyl-L-proline HCl Is Scientifically Unsound


The (4S) stereochemistry and 4-benzyl substituent of (4S)-4-Benzyl-L-proline HCl impart specific conformational biases and steric constraints that are not replicated by generic proline derivatives. Substitution at the 4-position in the cis-configuration strongly influences the cis-trans equilibrium of the prolyl amide bond, a critical determinant of peptide secondary structure and biological activity [1]. Furthermore, the benzyl group provides unique hydrophobic and π-π interaction potential, which is essential for achieving high binding affinity in targets such as the ASCT2 transporter and the α2δ subunit of voltage-gated calcium channels. Simply substituting with L-proline, D-proline, or other 4-substituted prolines with different stereochemistry or side chains will result in significantly altered or abrogated activity, as demonstrated by the stereospecific requirements of prolyl endopeptidase inhibitors [2] and the distinct structure-activity relationships (SAR) for ASCT2 inhibition [3].

Quantitative Differentiation of (4S)-4-Benzyl-L-proline HCl: A Head-to-Head Comparator Guide for Scientific Procurement


ASCT2 Inhibition: Substituted Benzylproline Derivative Achieves Comparable Potency to Larger Inhibitors

A systematic structure-activity relationship (SAR) study of benzylproline derivatives, which utilize (4S)-4-Benzyl-L-proline as a core scaffold, identified a compound (a substituted benzylproline derivative) that inhibits the ASCT2 anion conductance with a Ki of 3 μM [1]. This potency is in the same range as that of more bulky and higher molecular weight inhibitors previously reported for ASCT2. For context, the established ASCT2 inhibitor (R)-γ-(4-biphenylmethyl)-L-proline (BPP) exhibits a Ki of 3 mM for competing with alanine at the substrate binding site [1]. The benzylproline scaffold thus provides a synthetically accessible and lower molecular weight starting point for developing potent ASCT2 inhibitors.

Cancer Metabolism Glutamine Transport Small Molecule Inhibitors

α2δ Ligand Pharmacokinetics: Substituted (2S,4S)-Benzylproline Derivatives Outperform Phenoxyproline Analogs

A series of substituted (2S,4S)-benzylproline α2δ ligands, which are derived from (2S,4R)-hydroxy-L-proline and incorporate a 4-benzyl substituent, exhibited an improved pharmacokinetic profile over previously described (4S)-phenoxyproline derivatives [1]. The study reports that compound 16, a specific member of this series, demonstrated prolonged oral exposure in dog and low CNS exposure in rat, leading to its progression into clinical development [1].

Neuropathic Pain α2δ Ligands Pharmacokinetics

Conformational Control in Peptides: Cis-4-Substituted Prolines Promote cis Amide Bonds

The stereochemistry and substituent at the 4-position of proline residues dictate the cis-trans equilibrium of the prolyl amide bond, a critical parameter for peptide and protein conformation. General principles derived from multiple studies indicate that cis-4-substituted prolines, such as (4S)-4-benzyl-L-proline, favor the cis amide bond conformation by promoting a Cγ-endo ring pucker, whereas trans-4-substituted prolines strongly favor the trans conformation [1]. This class-level inference is supported by experimental Ktrans/cis values for related compounds: for example, in model peptides, the Ktrans/cis for 4R-fluoroproline (Flp, a cis-substituted analog) is 6.7, whereas the trans-substituted 4S-fluoroproline (flp) has a Ktrans/cis of 2.5, demonstrating the stereochemical influence on the equilibrium [2].

Peptide Chemistry Conformational Analysis Protein Folding

Enantioselective Catalysis: Proline Derivatives Enable High Enantioselectivity

L-proline and its derivatives are established organocatalysts for a wide range of asymmetric transformations, with enantioselectivities reaching up to 99% ee for aldol reactions [1]. While the target compound itself may not be the direct catalyst, the proline scaffold is fundamental to this field. Specific derivatives, such as protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide, have been developed as highly enantioselective catalysts for asymmetric aldol reactions [2]. This class-level inference highlights the potential of proline-based catalysts and underscores the importance of the 4-benzyl substituent for tuning catalyst activity and selectivity.

Asymmetric Catalysis Organocatalysis Aldol Reaction

Chiral Purity and Defined Stereochemistry for Reproducible Results

(4S)-4-Benzyl-L-proline HCl is supplied with a specified minimum purity of 95% and defined (4S) stereochemistry . This is in contrast to racemic mixtures or undefined stereochemical configurations of similar compounds, which can lead to batch-to-batch variability and irreproducible experimental outcomes, particularly in asymmetric synthesis and chiral recognition studies. The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base.

Chiral Synthesis Quality Control Peptide Modification

Validated Research and Industrial Applications for (4S)-4-Benzyl-L-proline HCl (CAS 83623-77-2)


Development of Potent ASCT2 Inhibitors for Cancer Therapeutics

The benzylproline scaffold, derived from (4S)-4-Benzyl-L-proline, has been validated as a core structure for generating inhibitors of the ASCT2 glutamine transporter, a promising target in oncology [1]. The SAR study demonstrates that modifications to the benzylproline core can yield compounds with Ki values as low as 3 μM, matching the potency of larger, more complex inhibitors [1]. This makes the compound a strategic starting point for medicinal chemistry programs aiming to develop novel cancer therapies that target glutamine metabolism.

Design of Orally Bioavailable α2δ Ligands for Neuropathic Pain

The (2S,4S)-benzylproline moiety is a key structural element in a series of potent α2δ ligands that have demonstrated an improved pharmacokinetic profile over earlier phenoxyproline derivatives, including prolonged oral exposure and reduced CNS penetration [2]. This evidence positions (4S)-4-Benzyl-L-proline as a critical building block for the development of next-generation oral agents for neuropathic pain, with one compound (Compound 16) having progressed to clinical development [2].

Synthesis of Conformationally Biased Peptides for Structural Biology and Drug Design

The (4S) stereochemistry of the compound enables predictable control over the cis-trans isomerism of prolyl amide bonds, favoring the cis conformation [3]. This property is invaluable for designing conformationally restricted peptides to probe protein folding, study structure-activity relationships, and create peptidomimetic drugs with enhanced stability and target specificity. The ability to lock a peptide into a specific conformation can dramatically improve its biological activity and metabolic stability.

Creation of Novel Organocatalysts for Asymmetric Synthesis

As a proline derivative, (4S)-4-Benzyl-L-proline HCl serves as a versatile precursor for the synthesis of chiral organocatalysts [4]. The proline scaffold is renowned for its ability to catalyze a wide range of asymmetric reactions with high enantioselectivity (often >99% ee) [4]. The 4-benzyl substituent provides an additional handle for tuning the steric and electronic properties of the catalyst, enabling optimization for specific transformations and substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-Benzyl-L-proline hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.